![molecular formula C16H17N3O3 B2744478 3-(1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxazolidin-2-one CAS No. 2310157-35-6](/img/structure/B2744478.png)
3-(1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxazolidin-2-one
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Overview
Description
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Pyrrolidine is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Indole derivatives have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Pyrrolidine derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .Scientific Research Applications
Platelet Activating Factor Antagonists
Research indicates that indole compounds substituted at the 3-position show significant potential as platelet activating factor (PAF) antagonists. These compounds are useful in treating a range of PAF-related disorders such as asthma, shock, and acute inflammation. The structural modification at the 3-position enhances the compound's efficacy against these conditions, showcasing the chemical's applicability in therapeutic contexts (Summers & Albert, 1987).
Synthetic Applications
The compound serves as a basis for generating N-unsubstituted or N-substituted azomethine ylides through the decarboxylative condensation of α-amino acids with carbonyl compounds. This process highlights its role in synthesizing pyrrolidines, pyrrolines, and oxazolidines, expanding its utility in organic synthesis. The ability to generate such ylides points to the compound's versatility and utility in synthetic organic chemistry (Tsuge et al., 1987).
Antibacterial Activity
Studies have also explored the antibacterial potential of nitrogen-carbon-linked (azolylphenyl)oxazolidinones, with modifications aimed at extending the antibacterial spectrum to include Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. This research demonstrates the compound's foundational role in developing new antibacterial agents with broadened activity profiles (Genin et al., 2000).
Regioselective Intermolecular Diamination
Further, the compound is involved in the synthesis of imidazo[1,2-a]pyridines via Cu(OTf)2-mediated intermolecular diamination under aerobic conditions. This process underscores its application in regioselective synthesis, contributing to the development of heterosubstituted compounds with potential pharmacological applications (Dwivedi et al., 2017).
Serotonergic Activity
Research into 3-[2-(pyrrolidin-1-yl)ethyl]indoles reveals potent agonistic activity for the h5-HT1D receptor, with high selectivity over the h5-HT1B receptor. This study indicates the compound's relevance in the context of neural and vascular tissue differentiation, potentially offering insights into the treatment of migraines with reduced side effects (Sternfeld et al., 1999).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their wide spectrum of biological activities .
Pharmacokinetics
One of the indole derivatives was found to have good microsomal stability , which could suggest potential bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
The synthesis of indole derivatives has attracted the attention of the chemical community due to the importance of this significant ring system .
Future Directions
properties
IUPAC Name |
3-[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(12-1-2-14-11(9-12)3-5-17-14)18-6-4-13(10-18)19-7-8-22-16(19)21/h1-3,5,9,13,17H,4,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERMGFRPCRYIKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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